molecular formula C20H22O3 B1355509 4-Phenylbutanoic anhydride CAS No. 1940-02-9

4-Phenylbutanoic anhydride

Cat. No.: B1355509
CAS No.: 1940-02-9
M. Wt: 310.4 g/mol
InChI Key: BYUNPDPJDRZMBS-UHFFFAOYSA-N
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Description

4-Phenylbutanoic anhydride is an organic compound that belongs to the class of anhydrides. It is derived from 4-phenylbutanoic acid, which is also known as 4-phenylbutyric acid. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylbutanoic anhydride can be synthesized through the reaction of 4-phenylbutanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically involves heating the mixture to facilitate the formation of the anhydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutanoic anhydride undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form 4-phenylbutanoic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a mild acid or base catalyst.

    Alcoholysis: Requires an alcohol and a catalyst such as pyridine.

    Aminolysis: Involves the use of an amine and may require heating to proceed efficiently.

Major Products Formed

    Hydrolysis: Produces 4-phenylbutanoic acid.

    Alcoholysis: Forms esters of 4-phenylbutanoic acid.

    Aminolysis: Results in the formation of amides.

Scientific Research Applications

4-Phenylbutanoic anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 4-phenylbutanoic moiety into various compounds.

    Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Phenylbutanoic anhydride involves its reactivity as an anhydride. It can act as an acylating agent, transferring its acyl group to nucleophiles such as water, alcohols, and amines. This reactivity is facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group.

Comparison with Similar Compounds

Similar Compounds

    Succinic anhydride: Another anhydride that undergoes similar reactions but lacks the phenyl group.

    Acetic anhydride: A simpler anhydride used widely in acetylation reactions.

    Benzoic anhydride: Contains a benzene ring but differs in the length of the carbon chain.

Uniqueness

4-Phenylbutanoic anhydride is unique due to the presence of the phenyl group, which can influence its reactivity and the properties of the products formed from its reactions. This makes it a valuable compound for introducing phenyl groups into various molecules in synthetic chemistry.

Properties

IUPAC Name

4-phenylbutanoyl 4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c21-19(15-7-13-17-9-3-1-4-10-17)23-20(22)16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUNPDPJDRZMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OC(=O)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558827
Record name 4-Phenylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-02-9
Record name 4-Phenylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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